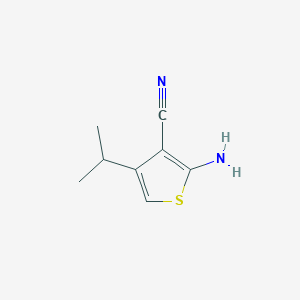

2-氨基-4-异丙基噻吩-3-碳腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

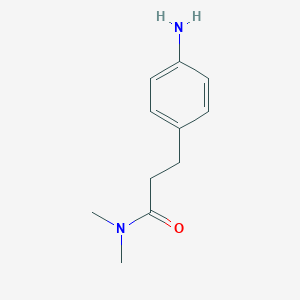

2-Amino-4-isopropylthiophene-3-carbonitrile is a compound that can be synthesized through multi-component reactions (MCRs), which are typically one-pot procedures that allow for the rapid construction of complex molecules with high atom economy. Although the provided papers do not directly discuss 2-Amino-4-isopropylthiophene-3-carbonitrile, they do provide insights into similar thiophene derivatives and their synthesis, characterization, and potential applications.

Synthesis Analysis

The synthesis of thiophene derivatives often involves the Gewald reaction, which is a multi-component reaction that includes ketones, malononitrile, and sulfur as starting materials. For example, the synthesis of 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile uses the Gewald synthesis technique starting from 1-(3-fluoro-4-methoxyphenyl)ethanone . Similarly, the synthesis of 2-amino-4-(2-oxo-2H-chromen-3-yl)thiophene-3-carbonitriles involves Knoevenagel condensation followed by the Gewald reaction . These methods highlight the versatility and efficiency of synthesizing thiophene derivatives under mild conditions.

Molecular Structure Analysis

The molecular structure of thiophene derivatives is often confirmed using various spectroscopic techniques such as IR, NMR, and mass spectrometry. For instance, the structure of novel Schiff bases derived from thiophene-3-carbonitrile was established using elemental analyses, IR, 1H NMR, 13C NMR, and mass spectral data . Crystallographic analysis is another powerful tool to determine the structure, as seen in the study of 2-amino-5-oxo-4-phenyl-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile, where X-ray structure analysis was employed .

Chemical Reactions Analysis

Thiophene derivatives can undergo various chemical reactions to form a wide range of compounds. For example, Schiff bases can be obtained by reacting thiophene-3-carbonitrile with pyrazole-4-carboxaldehyde derivatives . Additionally, thiophene derivatives can react with substituted benzylidenemalononitriles, acetylenic esters, and ketones to yield different heterocyclic compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives are influenced by their molecular structure. For instance, the presence of substituents like nitro, amino, and methyl groups can affect the molecule's electron distribution, impacting its reactivity and physical properties . The crystal structure analysis provides insights into the intermolecular interactions, such as hydrogen bonding and π-π stacking, which can influence the compound's melting point, solubility, and stability .

科学研究应用

合成新化合物

- 2-氨基-4-异丙基噻吩-3-碳腈用于合成各种新化合物。例如,它已被用于合成吡咯苯并[ b ]噻吩[1,4]二氮杂环烷,这些化合物是潜在的治疗剂(El-Kashef et al., 2007)。

量子化学计算

- 使用量子化学计算对这种化合物进行了表征,为了揭示其分子结构和性质。这些计算对于理解其化学反应性和潜在应用至关重要(Oturak et al., 2017)。

分子对接分析

- 使用2-氨基-4-异丙基噻吩-3-碳腈衍生物进行了分子对接模拟,以研究它们作为抗结核药物的潜力。这类研究对于药物发现和理解分子与生物靶点之间的相互作用至关重要(Obu et al., 2021)。

抗肿瘤活性

- 一些2-氨基-4-异丙基噻吩-3-碳腈的衍生物已被检验其抗肿瘤性能,展示了该化合物在癌症研究中的潜力(Khalifa & Algothami, 2020)。

抗真菌活性

- 其衍生物也已被筛选用于抗真菌活性,表明了其在开发治疗真菌感染方面的相关性(Scotti et al., 2012)。

染料合成

- 该化合物已被用于合成偶氮染料,展示了其在材料科学和纺织工业领域的适用性(Sabnis & Rangnekar, 1989)。

安全和危害

属性

IUPAC Name |

2-amino-4-propan-2-ylthiophene-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2S/c1-5(2)7-4-11-8(10)6(7)3-9/h4-5H,10H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZOSPVPFYDLNQL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CSC(=C1C#N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-4-isopropylthiophene-3-carbonitrile | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-amino-4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B110974.png)